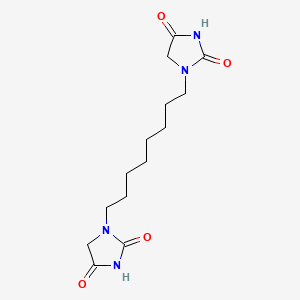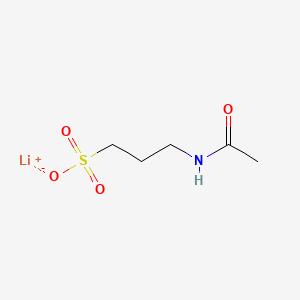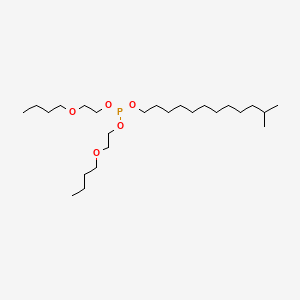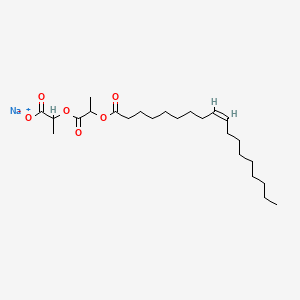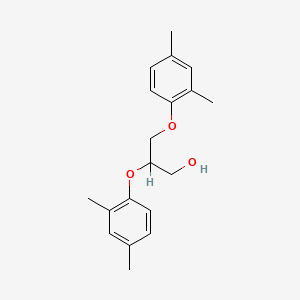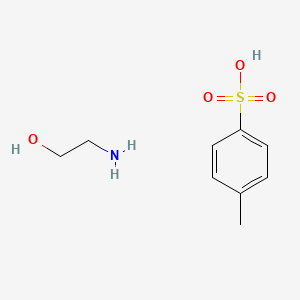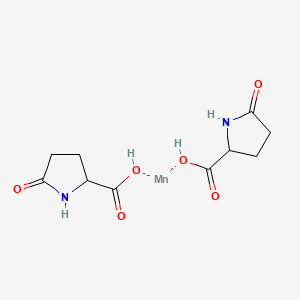![molecular formula C17H20N2O2 B12666166 3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile CAS No. 78527-63-6](/img/structure/B12666166.png)
3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a naphthylamino group, ethoxy linkages, and a propiononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 1-naphthylamine with ethylene oxide to form 2-(1-naphthylamino)ethanol. This intermediate is then reacted with another equivalent of ethylene oxide to produce 2-[2-(1-naphthylamino)ethoxy]ethanol. Finally, the reaction of this intermediate with acrylonitrile under basic conditions yields this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile can undergo various chemical reactions, including:
Oxidation: The naphthylamino group can be oxidized to form naphthoquinone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthyl group.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The naphthylamino group may play a role in binding to proteins or enzymes, while the ethoxy and propiononitrile groups could influence the compound’s solubility and reactivity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-(1-Naphthylamino)ethanol: An intermediate in the synthesis of 3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile.
Naphthoquinone: A product of the oxidation of the naphthylamino group.
Naphthylamines: Compounds with similar naphthylamino groups but different substituents.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
78527-63-6 |
|---|---|
Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
3-[2-[2-(naphthalen-1-ylamino)ethoxy]ethoxy]propanenitrile |
InChI |
InChI=1S/C17H20N2O2/c18-9-4-11-20-13-14-21-12-10-19-17-8-3-6-15-5-1-2-7-16(15)17/h1-3,5-8,19H,4,10-14H2 |
InChI Key |
RDINMGBRZOIOLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCOCCOCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


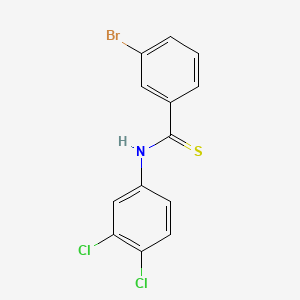


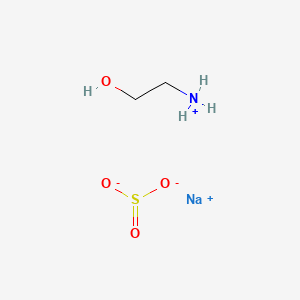

![4-[(4-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12666125.png)

